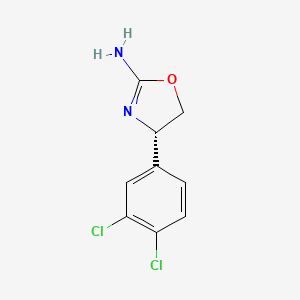

RO5203648

Description

Properties

IUPAC Name |

(4S)-4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPGNSCBBAGJN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of RO5203648: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for neuropsychiatric disorders, particularly substance use disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the modulation of monoaminergic systems, particularly dopamine and serotonin, via its partial agonism at TAAR1. Unlike full agonists, which elicit a maximal receptor response, this compound produces a submaximal response, allowing it to function as a modulator that can either enhance or attenuate signaling depending on the endogenous ligand tone. This nuanced activity is central to its therapeutic potential in conditions characterized by dysregulated dopamine signaling, such as addiction.

The binding of this compound to TAAR1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC). Additionally, TAAR1 activation can trigger a G-protein-independent pathway involving β-arrestin 2, which leads to the modulation of the Akt/GSK-3β signaling cascade.

A critical aspect of this compound's mechanism is its interaction with the dopamine D2 receptor (D2R). Evidence suggests that TAAR1 and D2R can form heterodimers, leading to a functional interplay that modulates dopamine signaling. This interaction is thought to contribute to the ability of this compound to attenuate the reinforcing effects of psychostimulants like cocaine and methamphetamine.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity, functional potency, and efficacy of this compound at TAAR1 across different species.

| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of full agonist) |

| Human | 1.2 | 18 | 65 |

| Rat | 6.8 | 31 | 73 |

| Mouse | 0.5 | 4.0 | 48 |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.

In Vivo Microdialysis in the Nucleus Accumbens of Rats

This protocol is used to measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.

1. Surgical Procedure:

-

Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

-

The rat is placed in a stereotaxic frame.

-

A guide cannula is unilaterally implanted, targeting the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma).

-

The cannula is secured with dental cement.

-

Rats are allowed to recover for 5-7 days.

2. Microdialysis Procedure:

-

A microdialysis probe (2 mm membrane) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF; 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4) at a flow rate of 1.5 µL/min.

-

After a 2-hour equilibration period, dialysate samples are collected every 20 minutes.

-

A stable baseline of dopamine levels is established over three consecutive samples.

-

This compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle is administered.

-

In studies with psychostimulants, a drug like methamphetamine (1 mg/kg, i.p.) is administered 30 minutes after this compound.

-

Dialysate samples continue to be collected for at least 3 hours post-drug administration.

3. Sample Analysis:

-

Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data are expressed as a percentage of the basal dopamine levels.

Drug Self-Administration in Rats

This protocol assesses the ability of this compound to reduce the reinforcing effects of psychostimulants.

1. Catheter Implantation:

-

Rats are anesthetized and a silastic catheter is implanted into the right jugular vein.

-

The catheter is passed subcutaneously to the back of the rat and exits through a small incision.

-

Rats are allowed to recover for 5-7 days.

2. Self-Administration Training:

-

Rats are placed in operant conditioning chambers equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of a psychostimulant (e.g., methamphetamine, 0.05 mg/kg/infusion) and the presentation of a cue light. Pressing the "inactive" lever has no consequence.

-

Training sessions are typically 2 hours per day.

-

Rats are trained to a stable baseline of drug intake (e.g., <20% variation over 3 consecutive days) on a fixed-ratio 1 (FR1) schedule of reinforcement.

3. This compound Treatment:

-

Once a stable baseline is achieved, rats are pre-treated with this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

-

The number of active and inactive lever presses and infusions earned are recorded.

-

A within-subjects design is typically used, with different doses of this compound tested on different days, separated by baseline self-administration days.

cAMP Accumulation Assay in HEK293 Cells

This in vitro assay measures the ability of this compound to stimulate cAMP production, confirming its agonist activity at TAAR1.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are transiently transfected with a plasmid encoding human TAAR1.

2. cAMP Assay:

-

Transfected cells are plated in 96-well plates.

-

The following day, the culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

-

Cells are then stimulated with various concentrations of this compound or a reference full agonist for 30 minutes at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data are normalized to the response of the full agonist to determine the partial agonist efficacy of this compound.

Bioluminescence Resonance Energy Transfer (BRET) Assay for TAAR1-D2R Heterodimerization

This assay is used to demonstrate the physical interaction between TAAR1 and the dopamine D2 receptor.

1. Plasmid Constructs:

-

Plasmids are constructed to express TAAR1 fused to Renilla luciferase (Rluc) (the BRET donor) and the dopamine D2 receptor fused to Yellow Fluorescent Protein (YFP) (the BRET acceptor).

2. Cell Culture and Transfection:

-

HEK293 cells are co-transfected with a constant amount of the TAAR1-Rluc plasmid and increasing amounts of the D2R-YFP plasmid.

3. BRET Measurement:

-

48 hours post-transfection, cells are washed and resuspended in a buffer.

-

The Rluc substrate, coelenterazine h, is added to the cell suspension.

-

Light emissions are measured simultaneously at wavelengths corresponding to the Rluc emission (donor) and the YFP emission (acceptor) using a microplate reader capable of detecting BRET.

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

A saturable BRET signal as a function of increasing acceptor expression is indicative of a specific interaction between the two receptors.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: TAAR1 signaling cascade initiated by this compound.

Caption: Workflow for in vivo microdialysis experiments.

Caption: Logical relationship of TAAR1 and D2R interaction.

The Pharmacology of RO5203648: A Technical Guide

RO5203648 is a potent and highly selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Developed as a research tool, it has been instrumental in elucidating the role of TAAR1 in neuropsychiatric and substance use disorders. Although its development for clinical use was halted due to unfavorable human pharmacokinetic predictions, the study of this compound has significantly advanced the understanding of TAAR1 as a therapeutic target.[1][3] This guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its effects by binding to and partially activating TAAR1, a G-protein coupled receptor (GPCR).[1] TAAR1 is expressed in key brain regions associated with monoaminergic systems, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), where it modulates dopaminergic and serotonergic neuron activity.[3][4][5]

Receptor Binding and Activation

This compound binds with high affinity to rodent and primate TAAR1.[1][6] As a partial agonist, it produces a submaximal response compared to endogenous full agonists like β-phenethylamine and tyramine, or synthetic full agonists such as RO5166017.[1][4] Its selectivity for TAAR1 is pronounced, showing over 130-fold greater affinity for mouse TAAR1 compared to a panel of 149 other neurological targets.[1]

Post-Receptor Signaling

Activation of TAAR1 by agonists initiates intracellular signaling cascades. The primary pathway involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Additionally, evidence suggests TAAR1 can signal through a G-protein-independent, β-arrestin2-dependent pathway.[5][8] A key aspect of TAAR1 function is its ability to form heterodimers with the dopamine D2 receptor (D2R), which allows for complex cross-regulation of dopaminergic signaling.[5][7][8]

Pharmacodynamics

The partial agonism of this compound at TAAR1 results in a unique pharmacological profile, distinct from both full TAAR1 agonists and antagonists. Its effects have been extensively characterized in preclinical models, demonstrating potential therapeutic utility across several neuropsychiatric domains.

Quantitative Receptor Interaction Data

The binding affinity (Ki), potency (EC50), and efficacy of this compound at TAAR1 have been determined across multiple species.

| Species | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of Full Agonist) |

| Human | 6.8 | 31.0 | 48% |

| Cynomolgus Monkey | 2.1 | 13.0 | 73% |

| Rat | 2.2 | 12.0 | 60% |

| Mouse | 0.5 | 4.0 | 58% |

| Data compiled from references[1][2][9]. Efficacy is relative to the full agonist RO5166017 and endogenous agonists. |

Effects on Monoaminergic Systems

A paradoxical yet consistent finding is that this compound, unlike full TAAR1 agonists that suppress neuronal firing, increases the firing rate of dopaminergic neurons in the VTA and serotonergic neurons in the DRN.[1][3][5] This effect is similar to that of TAAR1 antagonists, suggesting that this compound may act as a functional antagonist in a system with high tonic TAAR1 activity, while still providing a "brake" on excessive monoamine release in hyperdopaminergic states.[4][5]

Behavioral and Systemic Effects

In animal models, this compound has demonstrated a broad range of effects relevant to neuropsychiatric disorders:

-

Anti-Addictive Properties: It effectively suppresses the rewarding and reinforcing effects of psychostimulants like cocaine and methamphetamine.[1] Studies show it reduces drug self-administration, blocks drug-induced hyperlocomotion, and prevents relapse to drug-seeking behavior.[6][10][11][12] Notably, it achieves this without affecting responding for natural rewards like food or sucrose, and it does not appear to have abuse potential itself.[4][10][13]

-

Antipsychotic-like Activity: this compound suppresses hyperactivity in animal models of psychosis, such as in dopamine transporter (DAT) knockout mice or in mice treated with NMDA receptor antagonists.[1]

-

Antidepressant and Anxiolytic-like Effects: The compound has shown antidepressant-like and potential anxiolytic-like properties in various behavioral paradigms.[1][3]

-

Pro-Cognitive and Wakefulness-Promoting Effects: this compound has been shown to improve cognitive performance and promote wakefulness in animal models.[3]

Pharmacokinetics

This compound exhibited favorable pharmacokinetic profiles when administered orally and intravenously in mice, rats, and monkeys.[1][3] However, in vitro studies using human liver hepatocytes revealed that the compound was metabolized very rapidly.[1] This prediction of poor pharmacokinetic properties in humans led to its deselection from further clinical development.[1]

Key Experimental Protocols

The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments.

In Vitro Receptor Function Assay

-

Objective: To determine the potency (EC50) and efficacy of this compound at TAAR1.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the TAAR1 receptor of a specific species (e.g., human, rat, mouse).[3]

-

Compound Incubation: Cells are incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[2]

-

cAMP Measurement: Following incubation, cells are lysed, and the intracellular concentration of cAMP is measured. This is typically done using a competitive immunoassay or a luminescence-based reporter system.[2]

-

Data Analysis: A concentration-response curve is generated by plotting cAMP levels against the logarithm of the drug concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy) are calculated from this curve. Efficacy is often expressed relative to a known full agonist.[4][6]

-

Ex Vivo Electrophysiology

-

Objective: To measure the effect of this compound on the firing rate of monoaminergic neurons.

-

Methodology:

-

Brain Slice Preparation: Acute brain slices (e.g., 250-300 µm thick) containing the VTA or DRN are prepared from mice.[3]

-

Recording: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid. Extracellular, single-unit recordings are made from identified dopaminergic or serotonergic neurons using glass microelectrodes.

-

Drug Application: After establishing a stable baseline firing rate, this compound is applied to the slice via the perfusion medium.

-

Data Analysis: The spontaneous firing frequency (in Hz) of the neuron is recorded before, during, and after drug application to determine the drug's effect.[3]

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular dopamine levels in the brain, particularly in response to a psychostimulant challenge.

-

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens, of a rat or mouse.[10]

-

Perfusion and Sampling: The probe is continuously perfused with a physiological solution. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate, which is collected in timed fractions.

-

Drug Administration: Animals are administered this compound, a psychostimulant (e.g., methamphetamine), or a combination of both.[10]

-

Neurochemical Analysis: The concentration of dopamine in the collected dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are typically expressed as a percentage of the average baseline concentration measured before drug administration.[10]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - ProQuest [proquest.com]

- 7. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

RO5203648: A Technical Whitepaper on a Novel TAAR1 Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in a range of neuropsychiatric disorders.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, including binding affinities and functional potencies across various species. Detailed methodologies for key experimental assays are outlined to facilitate reproducibility and further investigation. Furthermore, this paper presents critical signaling pathways and experimental workflows through detailed diagrams to visually articulate the compound's mechanism of action and the processes for its evaluation. While this compound itself was not advanced to clinical use due to unfavorable pharmacokinetic predictions in humans, it remains a valuable pharmacological tool for elucidating the therapeutic potential of TAAR1 modulation.[1]

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a variety of central nervous system disorders, including schizophrenia, depression, and substance use disorders.[3][4][5] As a modulator of monoaminergic systems, TAAR1 activation offers a novel mechanistic approach distinct from traditional psychopharmacological agents.[[“]][[“]] this compound, a 2-aminooxazoline derivative, was one of the first selective TAAR1 partial agonists to be extensively characterized.[1][8] Its high affinity and partial agonism have been instrumental in exploring the nuanced effects of graded TAAR1 activation. This whitepaper serves as a technical guide, consolidating the available preclinical data on this compound to support ongoing research in the field of TAAR1 pharmacology.

Quantitative Pharmacology

The pharmacological activity of this compound has been characterized across multiple species, demonstrating its high affinity and partial agonist activity at the TAAR1 receptor. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Binding Affinity of this compound for TAAR1

| Species | Ki (nM) |

| Mouse | 0.5 |

| Rat | 1.0 |

| Human | 6.8 |

| Cynomolgus Monkey | 2.6 |

Data compiled from multiple sources.[1][9]

Table 2: Functional Potency and Efficacy of this compound at TAAR1

| Species | EC50 (nM) | Efficacy (% relative to full agonist) |

| Mouse | 4.0 - 31 | 48 - 73 |

| Rat | 4.0 - 31 | 48 - 73 |

| Human | 4.0 - 31 | 48 - 73 |

| Cynomolgus Monkey | 4.0 - 31 | 48 - 73 |

Efficacy is relative to the endogenous TAAR1 agonists β-phenethylamine and tyramine, and the full agonist RO5166017.[1]

This compound exhibits high selectivity for TAAR1, with over 130-fold greater affinity for mouse TAAR1 compared to a panel of 149 other biological targets.[1]

Mechanism of Action and Signaling Pathways

Upon binding to TAAR1, this compound acts as a partial agonist, leading to a submaximal activation of downstream signaling cascades compared to endogenous full agonists. TAAR1 is primarily coupled to the Gs alpha subunit of G proteins, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] However, evidence also suggests potential coupling to Gq proteins.[10] The partial agonism of this compound results in a moderated increase in cAMP production.[8]

Intriguingly, while full TAAR1 agonists typically decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN), this compound has been shown to increase their firing rates.[1][3][8] This effect is similar to that of TAAR1 antagonists, suggesting that in systems with high basal TAAR1 activity, a partial agonist can act as a functional antagonist.[8][11] These effects were absent in TAAR1 knockout mice, confirming the on-target activity of this compound.[8]

Figure 1: Simplified TAAR1 signaling pathway upon activation by this compound.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the methodologies employed are standard in pharmacological research. The following outlines the likely procedures for the key assays cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Cell Preparation: HEK293 cells stably expressing the TAAR1 receptor of the desired species (human, mouse, rat, or monkey) are cultured and harvested.[3] Cell membranes are prepared through homogenization and centrifugation.

-

Assay Conditions: A radiolabeled ligand with known affinity for TAAR1 is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: General workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy.

-

Cell Culture: HEK293 cells stably expressing the TAAR1 receptor are cultured in 96-well plates.[3]

-

Compound Addition: The cells are treated with varying concentrations of this compound. A known full agonist is used as a positive control.

-

Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or a BRET (Bioluminescence Resonance Energy Transfer)-based biosensor.[12][13]

-

Data Analysis: The results are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 and the maximal response (Emax). The efficacy is expressed as a percentage of the maximal response induced by the full agonist.

Ex Vivo Electrophysiology

This technique is used to measure the effect of a compound on the electrical activity of neurons in brain slices.

-

Brain Slice Preparation: Brains are rapidly extracted from rodents and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices containing the VTA or DRN are prepared using a vibratome.

-

Recording: The brain slices are transferred to a recording chamber and perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular single-unit recordings are performed on identified dopaminergic or serotonergic neurons.

-

Drug Application: After a stable baseline firing rate is established, this compound is bath-applied to the slice at a known concentration.

-

Data Acquisition and Analysis: The neuronal firing rate is recorded before, during, and after drug application. The change in firing frequency is quantified and analyzed.

Figure 3: General workflow for ex vivo electrophysiology experiments.

In Vivo Pharmacology

In animal models, this compound has demonstrated effects consistent with the modulation of monoaminergic systems. Key findings include:

-

Attenuation of Psychostimulant-Induced Hyperlocomotion: this compound has been shown to reduce the hyperlocomotor activity induced by cocaine and amphetamine.[8]

-

Reduction in Drug-Seeking Behavior: In preclinical models of addiction, this compound decreased lever-pressing for cocaine in self-administration paradigms and inhibited the reinstatement of cocaine-seeking behavior.[8][14]

-

Antipsychotic- and Antidepressant-like Effects: The compound has shown activity in various behavioral models in rodents and monkeys that are predictive of antipsychotic and antidepressant efficacy.[3]

Conclusion

This compound is a well-characterized, potent, and selective TAAR1 partial agonist that has been instrumental in advancing our understanding of TAAR1 pharmacology. Its unique profile, particularly its ability to increase the firing of monoaminergic neurons in contrast to full agonists, highlights the complex nature of TAAR1 modulation. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the field. While this compound itself is not a clinical candidate, the insights gained from its study continue to inform the development of new TAAR1-targeted therapeutics for a range of neuropsychiatric conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 5. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RO 5203648 | TAAR1 agonist | Probechem Biochemicals [probechem.com]

- 10. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 12. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders | MDPI [mdpi.com]

- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]

RO5203648: A Comprehensive Technical Guide on Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5203648 is a potent and highly selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] As the first selective TAAR1 partial agonist to be developed, it has been a critical tool in elucidating the physiological roles of this receptor.[2] TAAR1 is a G-protein coupled receptor implicated in a range of neuropsychiatric disorders, making selective ligands like this compound of significant interest for therapeutic development. This document provides an in-depth technical overview of the binding affinity and selectivity profile of this compound, complete with experimental protocols and pathway visualizations.

Binding Affinity and Functional Activity at TAAR1

This compound exhibits high affinity for TAAR1 across multiple species, including human, cynomolgus monkey, rat, and mouse.[2] As a partial agonist, it elicits a submaximal response compared to endogenous full agonists like β-phenethylamine.

Quantitative Binding and Functional Data

The following tables summarize the key binding affinity (Ki) and functional activity (EC50 and Emax) values for this compound at TAAR1.

| Species | Binding Affinity (Ki, nM) |

| Human | 6.8 |

| Cynomolgus Monkey | 2.6 |

| Rat | 1.0 |

| Mouse | 0.5 |

| Species | Functional Potency (EC50, nM) | Efficacy (Emax, % vs. β-phenethylamine) |

| Human | 31 | 73 |

| Rat | 8 | 59 |

| Mouse | 4 | 48 |

Selectivity Profile

A critical attribute of a chemical probe or therapeutic candidate is its selectivity for the intended target. This compound has demonstrated a high degree of selectivity for TAAR1. In a comprehensive screening panel, it showed greater than 130-fold selectivity for mouse TAAR1 over a panel of 149 other targets, including a wide range of receptors, ion channels, and transporters. While the full list of the 149 screened targets is not publicly available in the primary literature, the high selectivity underscores its utility as a specific pharmacological tool for studying TAAR1.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay for TAAR1

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TAAR1.

Materials:

-

HEK293 cells stably expressing the TAAR1 of interest (human, rat, or mouse).

-

Cell membrane preparation from the above cells.

-

Radioligand: [³H]-RO5256390 (a high-affinity TAAR1 agonist).

-

Non-labeled competitor: this compound.

-

Binding buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing TAAR1.

-

In a 96-well microplate, add binding buffer, a fixed concentration of [³H]-RO5256390 (typically at its Kd value), and varying concentrations of the competitor, this compound.

-

To determine non-specific binding, a parallel set of wells is prepared with an excess of a non-labeled high-affinity TAAR1 ligand.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of this compound as a partial agonist by measuring its ability to stimulate cyclic AMP (cAMP) production.

Materials:

-

HEK293 cells stably expressing the TAAR1 of interest.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

This compound at various concentrations.

-

A reference full agonist (e.g., β-phenethylamine).

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

384-well microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the HEK293-TAAR1 cells in 384-well plates and grow to a suitable confluency.

-

On the day of the experiment, remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing the phosphodiesterase inhibitor to the cells.

-

Add varying concentrations of this compound to the wells. Include wells with the reference full agonist for determining the maximal response (Emax).

-

Incubate the plates at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) from the dose-response curve using non-linear regression.

-

The efficacy (Emax) is determined as the maximal response produced by this compound, expressed as a percentage of the maximal response produced by the reference full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound.

Caption: TAAR1 activation by this compound leads to Gs protein-mediated stimulation of adenylyl cyclase and subsequent cAMP production.

References

In Vitro Characterization of RO5203648: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of RO5203648, a potent and selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1). The data presented herein is crucial for understanding its mechanism of action and for guiding further research and development efforts.

Core Pharmacological Profile

This compound is a pioneering molecule in the study of TAAR1, being the first selective partial agonist developed for this receptor.[1][2] Its unique pharmacological profile has shed light on the complex role of TAAR1 in modulating monoaminergic systems.

Binding Affinity and Functional Potency

This compound exhibits high affinity for TAAR1 across multiple species, including human, cynomolgus monkey, rat, and mouse.[1] Functional assays have demonstrated its potent partial agonist activity, stimulating intracellular signaling pathways, albeit with a lower maximal effect compared to endogenous full agonists like β-phenethylamine and tyramine.[1][2]

Table 1: Binding Affinity (Ki) of this compound at TAAR1

| Species | Ki (nM) |

| Human | 0.5 - 6.8 |

| Cynomolgus Monkey | 0.5 - 6.8 |

| Rat | 0.5 - 6.8 |

| Mouse | 0.5 - 6.8 |

Source: Wikipedia[1]

Table 2: Functional Potency (EC50) and Efficacy of this compound at TAAR1

| Species | EC50 (nM) | Efficacy (%) |

| Human | 4.0 - 31 | 48 - 73 |

| Cynomolgus Monkey | 4.0 - 31 | 48 - 73 |

| Rat | 4.0 - 31 | 48 - 73 |

| Mouse | 4.0 - 31 | 48 - 73 |

Efficacy is relative to endogenous TAAR1 agonists (β-phenethylamine, tyramine) and the full agonist RO5166017.[1][2] EC50 for human TAAR1 in HEK293 cells was reported as 31 nM.[3]

Selectivity

A key feature of this compound is its high selectivity for TAAR1. Screening against a large panel of other receptors and transporters has shown a selectivity of at least 130-fold for mouse TAAR1 over 149 other targets.[1] This high selectivity minimizes off-target effects, making it a valuable tool for specifically probing TAAR1 function.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and partially activating TAAR1, a G-protein coupled receptor (GPCR). TAAR1 activation is known to modulate dopaminergic and serotonergic neurotransmission.[4][5]

TAAR1 Signaling Cascade

Upon binding of an agonist like this compound, TAAR1 can couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][4] TAAR1 can also signal through a β-arrestin2-dependent pathway.[4][5]

Caption: this compound partially activates TAAR1, leading to Gαs-mediated cAMP production.

Modulation of Neuronal Firing

Interestingly, and in contrast to TAAR1 full agonists which suppress the firing rate of dopaminergic and serotonergic neurons, the partial agonist this compound has been shown to increase the firing frequency of these neurons in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), respectively.[1][2][6] This effect is similar to that observed with TAAR1 antagonists, suggesting that this compound may act as a functional antagonist in the presence of endogenous TAAR1 tone.[2] These effects were absent in TAAR1 knockout mice, confirming the on-target action of the compound.[1][2]

Caption: Differential effects of TAAR1 full vs. partial agonists on neuronal firing.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following outlines the likely experimental protocols used for the in vitro characterization of this compound, based on standard pharmacological practices.

Radioligand Binding Assay (for Ki Determination)

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably expressing the TAAR1 receptor of the desired species.

-

Incubation: The membranes are incubated with a specific radiolabeled TAAR1 ligand (e.g., [3H]-p-tyramine) at a fixed concentration and varying concentrations of the unlabeled competitor, this compound.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Ki Calculation: The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay (for EC50 and Efficacy Determination)

Methodology:

-

Cell Culture: HEK293 cells stably expressing the target TAAR1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Assay Buffer Incubation: The growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Varying concentrations of this compound are added to the wells, and the plates are incubated for a specified period (e.g., 30 minutes).[3]

-

Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay with a luminescent or fluorescent readout.

-

Data Analysis: The cAMP levels are plotted against the log concentration of this compound to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve. Efficacy is calculated by comparing the Emax of this compound to that of a full agonist.

Ex Vivo Electrophysiology (Neuronal Firing Rate)

Methodology:

-

Brain Slice Preparation: Acute brain slices (e.g., 300 µm thick) containing the VTA or DRN are prepared from mice.

-

Recording Chamber: The slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Dopaminergic neurons in the VTA and serotonergic neurons in the DRN are identified based on their electrophysiological properties and location.

-

Electrophysiological Recording: Extracellular single-unit recordings are made using glass microelectrodes to measure the spontaneous firing rate of the identified neurons.

-

Compound Application: After a stable baseline firing rate is established, this compound is bath-applied at a known concentration.

-

Data Analysis: The change in the firing rate of the neurons in response to the application of this compound is recorded and analyzed.

Conclusion

This compound is a well-characterized TAAR1 partial agonist with high affinity and selectivity. Its unique in vitro profile, particularly its ability to increase the firing rate of monoaminergic neurons, distinguishes it from TAAR1 full agonists and provides a valuable tool for dissecting the physiological roles of TAAR1. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other TAAR1 modulators. While this compound itself was not advanced to clinical use due to unfavorable human pharmacokinetics, the insights gained from its in vitro characterization have been instrumental in the development of next-generation TAAR1-targeted therapeutics.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

Preclinical Profile of RO5203648: A TAAR1 Partial Agagonist

An In-depth Technical Guide for Researchers

RO5203648 is a potent and selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[1] Its unique pharmacological profile has generated significant interest in its potential as a therapeutic agent for neuropsychiatric disorders, particularly substance use disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacodynamics, its effects in various in vitro and in vivo models, and the experimental methodologies employed in its evaluation.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound demonstrates high affinity and partial agonist activity at TAAR1 across multiple species, including mouse, rat, monkey, and human.[1] It exhibits a high degree of selectivity for TAAR1, with over 130-fold greater affinity for this receptor compared to a panel of 149 other biological targets.[1]

Table 1: In Vitro Pharmacological Profile of this compound at TAAR1

| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) | Reference |

| Mouse | 0.5 | 2.1 - 4.0 | 48 - 71 | [1] |

| Rat | 1.0 | 6.8 | 59 | [1] |

| Monkey | 2.6 | 31 | 69 | [1] |

| Human | 6.8 | 30 | 73 | [1] |

Experimental Protocol: cAMP Accumulation Assay

The functional activity of this compound at the TAAR1 receptor is typically assessed using a cyclic adenosine monophosphate (cAMP) accumulation assay in a heterologous expression system.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used.

-

Transfection: Cells are transiently or stably transfected with a plasmid encoding the TAAR1 receptor of the desired species.

-

Assay Principle: TAAR1 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

-

Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then stimulated with varying concentrations of this compound for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis: The concentration-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values are calculated. Emax is often expressed as a percentage of the response induced by a reference full agonist, such as β-phenylethylamine (β-PEA).[3]

Modulation of Monoaminergic Systems

A primary mechanism through which this compound exerts its effects is by modulating the activity of monoaminergic systems, particularly the dopamine and serotonin systems.

Dopaminergic System Modulation

The effects of this compound on the dopamine system are complex and appear to be context-dependent.

-

In Vitro Electrophysiology: In brain slice preparations, this compound has been shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][3] This effect is in contrast to TAAR1 full agonists, which tend to decrease the firing rate of these neurons.[4][5] The stimulatory effect of this compound is absent in TAAR1 knockout mice, confirming its dependence on this receptor.[1]

-

In Vivo Microdialysis: In vivo microdialysis studies in rats have demonstrated that this compound can transiently attenuate the increase in extracellular dopamine levels in the nucleus accumbens induced by methamphetamine.[6] Similarly, it has been shown to prevent cocaine-induced dopamine overflow in the nucleus accumbens.[7][8] Interestingly, this compound does not appear to directly interact with the dopamine transporter (DAT), as it does not alter the half-life of dopamine clearance.[3][9]

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

-

Surgical Procedure:

-

Animals (typically rats or mice) are anesthetized.

-

A guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Dialysate samples are collected at regular intervals.

-

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels are typically expressed as a percentage of the baseline concentration.

Serotonergic System Modulation

Similar to its effects on dopaminergic neurons, this compound has been found to increase the firing frequency of serotonergic neurons in the dorsal raphe nucleus (DRN) in in vitro brain slice preparations.[3]

Behavioral Pharmacology

The modulatory effects of this compound on monoaminergic systems translate into a range of behavioral effects in animal models, particularly those relevant to substance use disorders.

Effects on Psychostimulant-Induced Behaviors

This compound has been extensively studied for its ability to attenuate the behavioral effects of psychostimulants like cocaine and methamphetamine.

-

Locomotor Activity: this compound has been shown to reduce hyperlocomotion induced by cocaine and amphetamine.[3] In the case of methamphetamine, it produces an initial attenuation followed by a later potentiation of locomotor activity.[1][6]

-

Drug Self-Administration: In operant conditioning paradigms, this compound dose-dependently reduces cocaine and methamphetamine self-administration.[2][3][10] Importantly, it does not appear to affect responding for natural rewards like food or sucrose, suggesting a specific effect on drug-seeking behavior.[3][9]

-

Relapse to Drug-Seeking: this compound has demonstrated efficacy in preventing relapse to cocaine-seeking behavior in animal models of context-induced and drug-primed reinstatement.[7][8]

Experimental Protocol: Drug Self-Administration

The drug self-administration paradigm is a gold-standard behavioral assay for assessing the reinforcing properties of drugs and the potential of a compound to treat addiction.

-

Surgical Procedure: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.

-

Apparatus: Animals are placed in operant conditioning chambers equipped with two levers (or nose-poke holes).

-

Acquisition Phase: Pressing the "active" lever results in the intravenous infusion of a drug (e.g., cocaine), often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.

-

Maintenance Phase: Once a stable pattern of responding is established, the effects of a test compound (e.g., this compound) on drug self-administration can be assessed.

-

Schedules of Reinforcement:

-

Fixed-Ratio (FR): A fixed number of responses is required for each infusion.

-

Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The "breakpoint" (the highest number of responses an animal is willing to make for a single infusion) is a measure of the motivation to obtain the drug.

-

-

Data Analysis: The primary dependent variables are the number of drug infusions earned and the number of active and inactive lever presses.

Table 2: Summary of In Vivo Behavioral Effects of this compound

| Behavioral Model | Drug | Effect of this compound | Reference |

| Locomotor Activity | Cocaine, Amphetamine | Attenuation of hyperlocomotion | [3] |

| Methamphetamine | Early attenuation, late potentiation | [1][6] | |

| Self-Administration | Cocaine, Methamphetamine | Decreased self-administration | [2][3][10] |

| Reinstatement | Cocaine | Inhibition of reinstatement | [7][8] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of TAAR1 Activation

Activation of TAAR1 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the stimulation of adenylyl cyclase and the production of cAMP. There is also evidence for G-protein independent signaling through β-arrestin2.[4][5] Furthermore, TAAR1 can form heterodimers with the dopamine D2 receptor, suggesting a mechanism for cross-talk between these two receptor systems.[4][5]

Caption: Proposed signaling pathways following TAAR1 activation by this compound.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the key steps involved in a typical in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels.

Caption: Workflow for an in vivo microdialysis experiment.

Logical Relationship in Cocaine Self-Administration and Reinstatement Studies

This diagram outlines the logical progression of a preclinical study investigating the effects of this compound on cocaine self-administration and reinstatement.

Caption: Logical flow of a cocaine self-administration and reinstatement study.

Conclusion

The preclinical data for this compound strongly support its role as a modulator of monoaminergic systems through its partial agonist activity at the TAAR1 receptor. Its ability to attenuate the behavioral effects of psychostimulants in various animal models highlights the therapeutic potential of TAAR1-targeted compounds for the treatment of substance use disorders. Despite its promising preclinical profile, this compound itself was not advanced into clinical development due to predictions of poor pharmacokinetic properties in humans.[1] Nevertheless, it remains an invaluable pharmacological tool for elucidating the physiological functions of TAAR1 and for guiding the development of novel therapeutics for neuropsychiatric conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 10. Frontiers | Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine [frontiersin.org]

The Role of RO5203648 in Modulating Psychostimulant Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[1][2][3] This technical guide provides an in-depth overview of the core preclinical findings elucidating the role of this compound in altering the behavioral and neurochemical effects of psychostimulants, primarily cocaine and methamphetamine. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways and experimental workflows are visualized. The evidence collectively highlights the potential of TAAR1 agonism as a therapeutic strategy for substance use disorders.

Introduction

Psychostimulant addiction remains a significant public health challenge with limited effective pharmacological treatments.[4][5] These drugs, including cocaine and methamphetamine, exert their powerful reinforcing effects primarily by increasing extracellular dopamine levels in the brain's reward circuitry.[6] The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising novel target for addiction pharmacotherapy due to its ability to modulate dopamine neurotransmission.[7][8] this compound, as a TAAR1 partial agonist, has been instrumental in preclinical research to probe the therapeutic potential of this target.[1][3] This document synthesizes the key preclinical evidence for this compound's effects on psychostimulant-related behaviors and neurochemistry.

Pharmacodynamics of this compound

This compound is a high-affinity partial agonist at the TAAR1 receptor across multiple species, including rodents and primates.[1] Its partial agonism means it can act as either an agonist or antagonist depending on the level of endogenous receptor activity.[9] In vitro and ex vivo studies have shown that while full TAAR1 agonists tend to suppress the firing rate of dopaminergic neurons, this compound can increase their firing rate, an effect also observed with TAAR1 antagonists.[3][10] Despite this, its in vivo effects consistently demonstrate an attenuation of the behavioral and neurochemical responses to psychostimulants.[7][8]

Modulation of Psychostimulant-Induced Hyperlocomotion

A hallmark of psychostimulant action is a marked increase in locomotor activity. This compound has been shown to dose-dependently modulate this effect for both methamphetamine and cocaine.

Methamphetamine-Induced Hyperlocomotion

In rats, this compound demonstrates a complex, time-dependent modulation of methamphetamine-induced hyperlocomotion.[11][12] Initially, it attenuates the locomotor-stimulating effects of methamphetamine, but this can be followed by a later potentiation.[11][12] During chronic administration, co-treatment with this compound progressively attenuates methamphetamine-induced hyperactivity and can prevent the development of locomotor sensitization, a phenomenon associated with the transition to addiction.[11][12][13] However, at high doses, this compound alone can cross-sensitize with methamphetamine.[11][13]

Cocaine-Induced Hyperlocomotion

This compound also dose-dependently suppresses cocaine-induced hyperlocomotion in both mice and rats.[1] This effect is consistent with the general finding that TAAR1 activation inhibits psychostimulant-induced hyperactivity.[6]

Table 1: Effects of this compound on Psychostimulant-Induced Locomotor Activity

| Psychostimulant | Species | This compound Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |

| Methamphetamine | Rat | 1.67, 5 | Attenuation of acute hyperlocomotion and prevention of sensitization development.[11][12] | [11] |

| Methamphetamine | Rat | 10 | Early attenuation followed by late potentiation of hyperlocomotion.[11] | [11] |

| Cocaine | Mouse, Rat | Not specified | Dose-dependent suppression of hyperlocomotion.[1] | [1] |

Attenuation of Psychostimulant Reinforcement and Relapse

Self-administration paradigms are the gold standard for assessing the reinforcing properties of drugs of abuse. This compound has demonstrated efficacy in reducing the reinforcing effects of psychostimulants and in preventing relapse-like behavior.

Methamphetamine Self-Administration

This compound dose-dependently blocks methamphetamine self-administration in rats.[11][13] Importantly, this effect appears to be specific to the drug reward, as it does not affect responding for a natural reward like sucrose.[11][13] Furthermore, this compound itself is not self-administered, suggesting a low abuse potential.[11][13]

Cocaine Self-Administration and Reinstatement

Similarly, this compound reduces cocaine self-administration.[8] In models of relapse, this compound effectively suppresses cocaine-seeking behavior induced by drug-associated cues or a priming injection of cocaine.[7][8]

Table 2: Effects of this compound on Psychostimulant Self-Administration and Reinstatement

| Psychostimulant | Species | This compound Dose (mg/kg, i.p.) | Effect on Behavior | Reference |

| Methamphetamine | Rat | Not specified | Dose-dependent blockade of self-administration.[11][13] | [11] |

| Cocaine | Rat | 3, 10 | Suppression of context-induced and cocaine-primed reinstatement of cocaine-seeking.[7][8] | [8] |

Neurochemical Mechanisms: Modulation of Dopamine Dynamics

The behavioral effects of this compound are closely linked to its ability to modulate psychostimulant-induced changes in dopamine neurotransmission, particularly in the nucleus accumbens, a key brain region in the reward pathway.[7]

In vivo microdialysis studies have shown that this compound can transiently inhibit the accumulation of extracellular dopamine in the nucleus accumbens induced by methamphetamine.[11][13] Similarly, fast-scan cyclic voltammetry data indicate that this compound prevents cocaine-induced dopamine overflow in the nucleus accumbens.[7][8] Notably, this compound does not appear to directly interfere with the dopamine transporter (DAT), as it does not alter dopamine uptake inhibition by cocaine or methamphetamine in synaptosome preparations.[7][8][11][13] This suggests that this compound's modulatory effects on dopamine levels occur through a mechanism independent of direct action at the DAT.[7][8]

Table 3: Effects of this compound on Psychostimulant-Induced Dopamine Changes

| Psychostimulant | Species | Brain Region | Method | Effect of this compound | Reference |

| Methamphetamine | Rat | Nucleus Accumbens | In vivo microdialysis | Transiently inhibits increased extracellular dopamine.[11][13] | [11] |

| Cocaine | Rat | Nucleus Accumbens | Fast-scan cyclic voltammetry | Prevents increased dopamine overflow.[7][8] | [8] |

| Methamphetamine | Rat | Striatal Synaptosomes | In vitro uptake/efflux assay | No effect on dopamine efflux or uptake inhibition.[11][13] | [11] |

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Pathway

TAAR1 is a G-protein coupled receptor that can signal through both Gs and Gq proteins, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC), respectively.[14] Activation of these pathways is thought to modulate the function of the dopamine transporter, contributing to the effects of TAAR1 agonists on dopamine levels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TAAR1 and Psychostimulant Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

Selonsertib (RO5203648): A Technical Overview of its Discovery and Clinical Development as an ASK1 Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Selonsertib, also known as GS-4997, emerged from discovery efforts as a first-in-class, potent, and highly selective oral inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). Initially identified under the research code RO5203648 in different contexts, the compound's development, led by Gilead Sciences, primarily focused on its potential as a therapeutic agent for liver diseases, most notably Nonalcoholic Steatohepatitis (NASH) with advanced fibrosis. The rationale for its development was based on the critical role of ASK1 in mediating cellular stress, inflammation, and apoptosis, key drivers in the pathogenesis of fibrotic liver conditions. Despite promising preclinical data and encouraging results from a Phase 2 clinical trial, selonsertib ultimately failed to meet its primary endpoints in two large-scale Phase 3 studies, STELLAR-3 and STELLAR-4, halting its development for NASH. This guide provides a comprehensive technical summary of the discovery, mechanism of action, preclinical evidence, and clinical development history of selonsertib, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Rationale for Targeting ASK1 in Liver Disease

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a serine/threonine kinase that plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Under pathological conditions, such as those present in Nonalcoholic Steatohepatitis (NASH), the activation of ASK1 triggers downstream signaling cascades, primarily involving c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] This signaling cascade promotes inflammation, apoptosis (programmed cell death), and fibrosis, which are the histological hallmarks of progressive liver disease.[1][2] Consequently, inhibiting ASK1 was identified as a promising therapeutic strategy to mitigate liver injury and fibrosis in NASH.[3]

Discovery and Preclinical Development of Selonsertib (GS-4997)

Selonsertib was identified as a first-in-class, potent, and highly selective inhibitor of ASK1.[1] It functions as an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1 to prevent its phosphorylation and subsequent activation.[4]

In Vitro Potency

Selonsertib demonstrated potent inhibition of ASK1 in biochemical assays.

| Compound | Target | Potency (pIC50) |

| Selonsertib (GS-4997) | ASK1 | 8.3[4][5] |

Preclinical Efficacy in Animal Models

The therapeutic potential of selonsertib was evaluated in various preclinical models of liver injury and fibrosis.

-

Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats: Liver fibrosis was induced in rats by intraperitoneal injections of DMN. Selonsertib was administered orally at a dose of 50 mg/kg. The anti-fibrotic effects were assessed through histological analysis (H&E and Picro-Sirius Red staining) and by measuring the expression of profibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[2]

-

Lipopolysaccharide/D-galactosamine (LPS/GalN)-Induced Acute Liver Failure in Mice: An acute liver failure model was established in C57BL/6 mice by intraperitoneal injection of LPS and D-GalN. Selonsertib was administered intraperitoneally at doses of 15, 30, or 60 mg/kg prior to the LPS/GalN challenge. Efficacy was determined by measuring serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBiL), as well as by histological examination of liver tissue.[6]

-

Murine Models of NASH: In murine models of NASH, the administration of an ASK1 inhibitor led to a reduction in steatosis and fibrosis. A decrease in circulating levels of AST and ALT was also observed compared to control animals.[1]

Preclinical Data Summary:

| Model | Key Findings |

| DMN-Induced Liver Fibrosis (Rats) | Selonsertib (50 mg/kg, oral) significantly reduced collagen deposition and the expression of α-SMA, fibronectin, and collagen type I. It also inhibited the ASK1/MAPK signaling pathway by decreasing the phosphorylation of p38 and JNK.[2] |

| LPS/GalN-Induced Acute Liver Failure (Mice) | Pretreatment with selonsertib (15, 30, and 60 mg/kg, i.p.) dose-dependently reduced serum ALT, AST, and TBiL levels, and lessened hepatic necrosis.[6] |

| Murine NASH Models | ASK1 inhibition reduced steatosis, fibrosis, and circulating levels of AST and ALT.[1] |

Mechanism of Action: The ASK1 Signaling Pathway

Selonsertib exerts its effects by inhibiting the ASK1 signaling cascade. Under conditions of cellular stress, ASK1 is activated and subsequently phosphorylates and activates downstream kinases MKK4/7 and MKK3/6. These kinases, in turn, activate JNK and p38 MAPK, respectively. The activation of these pathways leads to a cellular response characterized by inflammation, apoptosis, and fibrosis. By blocking the initial activation of ASK1, selonsertib effectively halts this entire downstream cascade.

Clinical Development of Selonsertib for NASH

The promising preclinical data propelled selonsertib into clinical development for the treatment of NASH in patients with advanced fibrosis.

Phase 2 Clinical Trial

A Phase 2, open-label trial was conducted to evaluate the safety and efficacy of selonsertib in patients with NASH and stage 2 or 3 liver fibrosis.[3][7]

-

Study Design: A multicenter, randomized, open-label trial. A total of 72 patients were randomized to receive 24 weeks of treatment with either 6 mg or 18 mg of selonsertib orally once daily, with or without the lysyl oxidase-like 2 (LOXL2) inhibitor simtuzumab, or simtuzumab alone.[3]

-

Patient Population: Adults aged 18-70 years with a liver biopsy-confirmed diagnosis of NASH with stage 2 or 3 fibrosis.[3]

-

Primary Endpoint: The primary endpoint was the proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH after 24 weeks of treatment.[3]

-

Assessments: Efficacy was assessed by paired liver biopsies, magnetic resonance elastography (MRE), and MRI-estimated proton density fat fraction (MRI-PDFF).[3]

The results of the Phase 2 trial were encouraging and suggested a potential anti-fibrotic effect of selonsertib.

| Treatment Group | N | Fibrosis Improvement (≥1 Stage) |

| Selonsertib 18 mg (pooled) | 30 | 43%[3] |

| Selonsertib 6 mg (pooled) | 27 | 30%[3] |

| Simtuzumab alone | 10 | 20%[3] |

Improvement in fibrosis was also associated with reductions in liver stiffness as measured by MRE and improvements in serum biomarkers of apoptosis and necrosis.[3]

Phase 3 Clinical Trials: STELLAR-3 and STELLAR-4

Based on the promising Phase 2 data, two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 and STELLAR-4, were initiated.

-

STELLAR-3: This trial enrolled 802 patients with NASH and bridging fibrosis (F3). Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[8][9]

-

STELLAR-4: This trial enrolled 877 patients with NASH and compensated cirrhosis (F4). Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[10]

-

Primary Endpoint: The primary endpoint for both studies was the proportion of patients who achieved a ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[8][10]

Unfortunately, neither of the Phase 3 trials met their primary endpoint.

| Trial | Treatment Group | N | Fibrosis Improvement (≥1 Stage) | p-value vs. Placebo |

| STELLAR-3 | Selonsertib 18 mg | 322 | 9.3%[8] | 0.42[8] |

| Selonsertib 6 mg | 321 | 12.1%[8] | 0.93[8] | |

| Placebo | 159 | 13.2%[8] | - | |

| STELLAR-4 | Selonsertib 18 mg | 354 | 14.4%[10] | 0.56[10] |

| Selonsertib 6 mg | 351 | 12.5%[10] | 1.00[10] | |

| Placebo | 172 | 12.8%[10] | - |

Selonsertib was generally well-tolerated in both studies, with safety results consistent with prior trials.[8][10] However, the lack of efficacy led to the discontinuation of the STELLAR program and the cessation of selonsertib development for NASH.[11]

Development Timeline and Workflow

The development of selonsertib followed a conventional pharmaceutical pipeline, from preclinical discovery to late-stage clinical trials.

Conclusion

Selonsertib (GS-4997) represented a targeted therapeutic approach for NASH by inhibiting the ASK1 signaling pathway, a key mediator of liver injury and fibrosis. While the compound demonstrated a strong scientific rationale, potent in vitro activity, and promising efficacy in preclinical models and a Phase 2 clinical trial, it ultimately failed to demonstrate a significant anti-fibrotic effect in pivotal Phase 3 studies. The development history of selonsertib underscores the challenges of translating preclinical and early clinical findings into late-stage clinical success, particularly in a complex and heterogeneous disease like NASH. The data generated from the extensive selonsertib program, however, continue to contribute to the broader understanding of NASH pathophysiology and inform ongoing drug development efforts in the field.

References

- 1. Discovery of selonsertib (GS-4997): A first in class, selective inhibitor of apoptosis signal-regulating kinase 1 [morressier.com]

- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gilead.com [gilead.com]

- 8. gilead.com [gilead.com]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. gilead.com [gilead.com]

- 11. biopharmadive.com [biopharmadive.com]

Methodological & Application

Application Notes and Protocols for RO5203648 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic systems. Its ability to influence dopaminergic and serotonergic neurotransmission makes it a valuable tool for research in neuropsychiatric and substance use disorders. These application notes provide detailed protocols for the solubilization of this compound and its application in key in vitro assays to characterize its pharmacological activity.

Physicochemical Properties and Solubility

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro studies. The following table summarizes the solubility and storage recommendations for this compound.

| Property | Data |